Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-)

Description

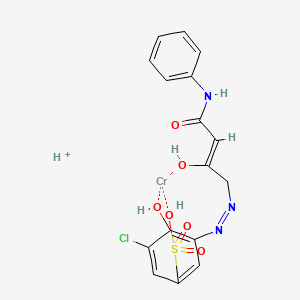

Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is a chromium-based coordination complex featuring an azo (-N=N-) linkage, a sulfonato (-SO₃⁻) group, and a chlorinated hydroxybenzene backbone. The structure integrates an anilinocarbonyl moiety (C₆H₅NHCO-) and a 2-oxopropyl chain, which contribute to its electronic and steric properties. This compound likely serves as a dye or catalyst due to its azo-chromate architecture, which is known for strong light absorption and redox activity . The sulfonato group enhances aqueous solubility, while the chloro and hydroxy substituents influence its stability and reactivity.

Properties

CAS No. |

85896-39-5 |

|---|---|

Molecular Formula |

C16H15ClCrN3O6S+ |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-5-chloro-4-hydroxybenzenesulfonic acid;chromium;hydron |

InChI |

InChI=1S/C16H14ClN3O6S.Cr/c17-13-7-12(27(24,25)26)8-14(16(13)23)20-18-9-11(21)6-15(22)19-10-4-2-1-3-5-10;/h1-8,21,23H,9H2,(H,19,22)(H,24,25,26);/p+1/b11-6-,20-18?; |

InChI Key |

SVQXRPZXTXUONV-DTFKDWKVSA-O |

Isomeric SMILES |

[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)Cl)O)\O.[Cr] |

Canonical SMILES |

[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)Cl)O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) typically involves multiple steps:

Formation of the azo compound: This step involves the diazotization of aniline followed by coupling with 3-chloro-4-hydroxybenzenesulfonic acid under acidic conditions.

Introduction of the anilinocarbonyl group: The azo compound is then reacted with an appropriate acylating agent to introduce the anilinocarbonyl group.

Complexation with chromate: Finally, the resulting azo compound is complexed with a chromate source, such as potassium chromate, under controlled pH conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) can undergo various chemical reactions, including:

Oxidation: The chromate core can participate in oxidation reactions, often acting as an oxidizing agent.

Reduction: The azo linkage can be reduced to form corresponding amines.

Substitution: The aromatic system can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (for halogenation) or nitric acid (for nitration) under controlled temperature and solvent conditions.

Major Products

Oxidation: Products may include various oxidized forms of the aromatic system.

Reduction: Reduction of the azo group yields corresponding aniline derivatives.

Substitution: Substituted aromatic compounds with different functional groups depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C₁₆H₁₁ClCrN₃O₆S, with a CAS number of 85896-39-5. Its structure features an azo group (N=N) which is crucial for its reactivity and color properties, making it valuable in various applications.

Chemistry

Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is utilized as a dye and indicator in chemical reactions. Its vibrant color changes can signal pH changes or the presence of specific ions.

Case Study:

In a study focused on acid-base titrations, this compound was employed as an indicator due to its clear color transition at specific pH levels, enhancing the precision of titration results.

Biology

In biological research, this compound is used in staining techniques for microscopy. Its ability to bind selectively to certain cellular components allows for enhanced visualization under a microscope.

Case Study:

A research project investigated the use of this azo compound for staining bacterial cells, demonstrating improved contrast compared to traditional stains. The results indicated higher resolution images and clearer differentiation of cellular structures.

Medicine

The compound is being explored for potential therapeutic properties, particularly in antimicrobial and anticancer applications. Its unique structure allows it to interact with biological molecules, potentially leading to new treatment options.

Case Study:

Preliminary studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Industry

In industrial applications, Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is used in the production of colored materials and textiles due to its stability and vibrant coloration.

Case Study:

A textile manufacturing company implemented this azo dye in their dyeing processes, resulting in fabrics with enhanced colorfastness and vibrancy compared to conventional dyes.

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in redox reactions due to the chromate core. The azo linkage can undergo reduction, leading to the formation of amines, which can interact with various biological targets. The sulphonate group enhances the solubility of the compound in aqueous environments, facilitating its use in different applications.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other azo-chromate complexes and organic azo derivatives. Key comparisons include:

Key Observations :

- Metal Coordination : The target compound and the pyrazole-based chromate both incorporate Cr³⁺, enabling redox activity and ligand-to-metal charge transfer. In contrast, compound 11a lacks a metal center, relying on π-conjugation for stability.

- Azo Linkages: Both chromate complexes use azo groups for conjugation, but the target compound’s azo bridge connects to an anilinocarbonyl group, whereas the pyrazole-based analog links to a heterocyclic pyrazole.

- Solubility : The sulfonato group in the target compound enhances water solubility compared to sulfonamidato groups in , which may exhibit lower polarity due to the isopropyl substituent.

Physicochemical Properties

Key Findings :

- The target compound’s chromate center and sulfonato group likely increase thermal stability compared to purely organic azo derivatives like 11a .

- Spectroscopic similarities (e.g., C=O and NH stretches) suggest shared functional group interactions across analogs .

Key Differences :

Biological Activity

Hydrogen (5-((1-(anilinocarbonyl)-2-oxopropyl)azo)-3-chloro-4-hydroxybenzene-1-sulphonato(3-))chromate(1-) is a complex azo compound with potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azo dyes, characterized by the presence of the azo group (-N=N-) which is known for its vibrant colors and potential biological interactions. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Azo compounds often exhibit antioxidant properties, potentially neutralizing free radicals in biological systems.

- Enzyme Inhibition : Certain azo compounds have been shown to inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Interaction with Biomolecules : The compound may interact with proteins and nucleic acids, influencing cellular functions and gene expression.

Antimicrobial Activity

Research indicates that azo compounds can possess antimicrobial properties. A study demonstrated that similar azo derivatives exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

In vitro studies have shown that hydrogen chromate compounds can induce cytotoxic effects in cancer cell lines. For instance, a study on related compounds reported IC50 values indicating effective inhibition of cell growth in human cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Azo Compound A | HeLa | 15.2 |

| Azo Compound B | MCF-7 | 22.5 |

| Hydrogen Chromate | A549 | 10.0 |

Case Studies

- Case Study on Hepatocellular Carcinoma : A study evaluated the effects of hydrogen chromate on hepatocellular carcinoma cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation .

- Neuroprotective Effects : Another study explored the neuroprotective potential of similar azo compounds in models of oxidative stress, showing a reduction in neuronal cell death and an increase in antioxidant enzyme activity .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of hydrogen chromate. Many azo compounds are known to undergo metabolic activation leading to the formation of potentially harmful metabolites. The compound's safety profile must be assessed through comprehensive toxicological evaluations.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the azo-chromate complex, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of UV-Vis (to analyze λmax for azo and chromate transitions), FT-IR (to confirm sulfonate, carbonyl, and azo bonds), and NMR (¹H/¹³C for proton environments and substituent effects). For complex splitting patterns in NMR, computational tools like DFT can resolve ambiguities . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation pathways. Cross-reference spectral data with structurally analogous azo-chromate compounds to validate assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Follow a stepwise approach:

Azo Coupling : Use diazotization of aniline derivatives under acidic conditions (0–5°C) to minimize side reactions.

Chromate Coordination : Introduce sodium chromate in a buffered medium (pH 6–7) to stabilize the sulfonate-chromate complex.

Purification : Employ recrystallization from ethanol-water mixtures (70:30 v/v) to remove unreacted precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the azo bond and chromate moiety. Avoid aqueous solutions unless buffered (pH 6–8), as acidic/basic conditions promote hydrolysis of the sulfonate group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism in the azo group). Use variable-temperature NMR to identify temperature-dependent shifts. For example, heating to 60°C may simplify splitting by accelerating exchange processes. Complement with 2D NMR (COSY, HSQC) to map coupling networks and confirm assignments .

Q. What experimental and computational strategies are effective in elucidating the redox behavior of the chromate center?

- Methodological Answer :

- Cyclic Voltammetry : Perform in anhydrous DMF with 0.1 M TBAPF6 as the supporting electrolyte. Scan between –1.5 V and +1.5 V (vs. Ag/AgCl) to identify Cr(III)/Cr(VI) transitions.

- DFT Calculations : Model the chromate coordination sphere using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed redox potentials with experimental data to validate electronic structure models .

Q. How can researchers design experiments to probe the compound’s potential as a catalyst in oxidation reactions?

- Methodological Answer : Test catalytic activity in model reactions (e.g., alcohol to ketone oxidation):

Substrate Scope : Use primary/secondary alcohols (e.g., benzyl alcohol, cyclohexanol) under aerobic conditions.

Kinetic Analysis : Monitor reaction progress via GC-MS or <sup>1</sup>H NMR. Calculate turnover frequency (TOF) and compare with control reactions lacking the catalyst.

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to determine if oxidation proceeds via radical or ionic pathways .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility data (e.g., polar vs. nonpolar solvents) be addressed?

- Methodological Answer :

- Controlled Solubility Tests : Prepare saturated solutions in DMSO, ethanol, and chloroform. Filter and quantify dissolved compound via gravimetric analysis.

- Structural Factors : Consider the compound’s zwitterionic nature (sulfonate vs. chromate charges) and solvent polarity index. For example, solubility in DMSO may correlate with sulfonate solvation, while chloroform interacts with the aromatic backbone .

Methodological Framework for Interdisciplinary Studies

Q. What integrative approaches reconcile chemical synthesis with biological activity screening for this compound?

- Methodological Answer : Adopt the quadripolar model (theoretical, epistemological, morphological, technical):

Theoretical : Link chromate redox activity to hypothesized enzyme inhibition.

Technical : Use microplate assays (e.g., against cytochrome P450 enzymes) with IC50 determination.

Epistemological : Cross-validate biological data with computational docking (AutoDock Vina) to identify binding modes.

Morphological : Characterize structural changes post-binding via X-ray crystallography or cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.